2,4-Dimethoxy-3-methylbenzylamine
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Overview
Description
2,4-Dimethoxy-3-methylbenzylamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 2 and 4 positions and a methyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-methylbenzylamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine. The reaction is carried out under acidic or basic conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the amine group .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine. This process involves the use of a catalyst, such as Raney nickel, and hydrogen gas to reduce the imine intermediate to the desired amine product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
2,4-Dimethoxy-3-methylbenzylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-3-methylbenzylamine involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue without the methoxy and methyl substitutions.
2,4-Dimethoxybenzylamine: Lacks the methyl group at the 3 position.
3,4-Dimethoxybenzylamine: Has methoxy groups at the 3 and 4 positions instead of 2 and 4.
Uniqueness
2,4-Dimethoxy-3-methylbenzylamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
CAS No. |
887582-01-6 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2,4-dimethoxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C10H15NO2/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5H,6,11H2,1-3H3 |
InChI Key |
OPQZRWOPFHFMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN)OC |
Origin of Product |
United States |
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